1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide
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Overview
Description
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide typically involves the reaction of 1-methyl-2-(propan-2-yl)-1H-imidazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to a decrease in its activity. The compound’s sulfonamide group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(propan-2-yl)-1H-imidazole: Lacks the sulfonamide group, resulting in different biological activities.
1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: Similar structure but with the sulfonamide group at a different position, leading to variations in reactivity and applications.
Uniqueness
1-methyl-2-(propan-2-yl)-1H-imidazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at the 5-position of the imidazole ring enhances its potential as an enzyme inhibitor and broadens its range of applications in medicinal chemistry .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylimidazole-4-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-5(2)7-9-4-6(10(7)3)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12) |
InChI Key |
IQEGTQQXJVPUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1C)S(=O)(=O)N |
Origin of Product |
United States |
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